2-[2-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenoxy]ethanol
Overview
Description
2-[2-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenoxy]ethanol is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenoxy]ethanol typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. These intermediates are then linked through a series of reactions, including alkylation and amination, to form the final compound. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenoxy]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or piperidine moieties, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures (ranging from -78°C to room temperature) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
2-[2-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenoxy]ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and thereby influencing various biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyethyl)piperidin-4-ylmethyl-(pyridin-4-ylmethyl)amine
- 2-methoxyethanol
- 2-{2-[2-(2-mercaptoethoxy)ethoxy]ethoxy}ethanol
Uniqueness
Compared to these similar compounds, 2-[2-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenoxy]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O3/c1-29-16-14-26-12-8-22(9-13-26)19-27(18-21-6-10-25-11-7-21)20-23-4-2-3-5-24(23)30-17-15-28/h2-7,10-11,22,28H,8-9,12-20H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQJHPNNHIZMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CN(CC2=CC=NC=C2)CC3=CC=CC=C3OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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